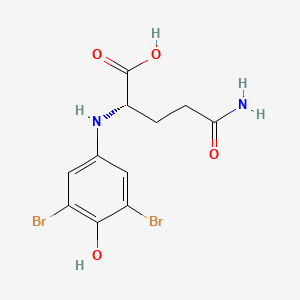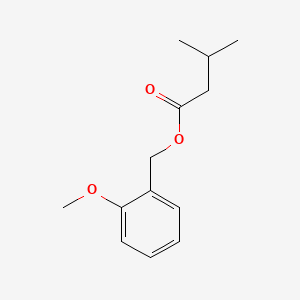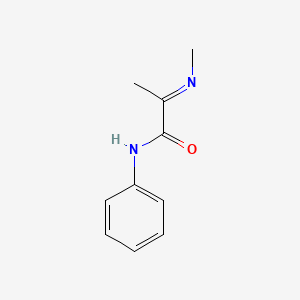![molecular formula C15H20N4O6S B14479049 N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine CAS No. 65003-96-5](/img/structure/B14479049.png)
N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine is a synthetic compound that belongs to the class of sulfenylated amino acids. This compound is characterized by the presence of a nitrophenyl group attached to a sulfanyl moiety, which is further linked to a tripeptide chain consisting of three alanine residues. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine typically involves the following steps:
Formation of the Sulfenyl Chloride Intermediate: The initial step involves the preparation of 2-nitrobenzenesulfenyl chloride by reacting 2-nitrobenzenethiol with thionyl chloride.
Coupling with Alanine: The sulfenyl chloride intermediate is then reacted with L-alanine in the presence of a base such as triethylamine to form N-[(2-nitrophenyl)sulfanyl]-L-alanine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using automated peptide synthesizers, and ensuring high purity and yield through purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder, hydrochloric acid
Substitution: Amines, thiols, base (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Substituted aromatic compounds
Wissenschaftliche Forschungsanwendungen
N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular redox states and signaling pathways. The sulfanyl group can form disulfide bonds with thiol-containing biomolecules, affecting protein function and stability . Additionally, the peptide chain can interact with enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2-Nitrophenyl)sulfanyl]-L-alanine
- N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanine
- N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl
Uniqueness
N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine is unique due to its tripeptide structure, which provides additional functional groups and potential for interactions compared to its simpler analogs. The presence of three alanine residues allows for more complex interactions with biological targets and enhances its stability and solubility .
Eigenschaften
CAS-Nummer |
65003-96-5 |
|---|---|
Molekularformel |
C15H20N4O6S |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-nitrophenyl)sulfanylamino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H20N4O6S/c1-8(13(20)17-10(3)15(22)23)16-14(21)9(2)18-26-12-7-5-4-6-11(12)19(24)25/h4-10,18H,1-3H3,(H,16,21)(H,17,20)(H,22,23)/t8-,9-,10-/m0/s1 |
InChI-Schlüssel |
YLFXEQHPCCDEMB-GUBZILKMSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NSC1=CC=CC=C1[N+](=O)[O-] |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NSC1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


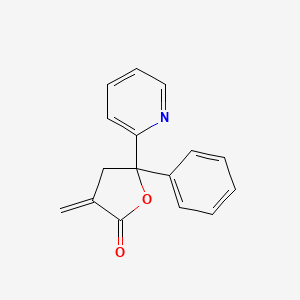
![((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone [French]](/img/structure/B14478976.png)
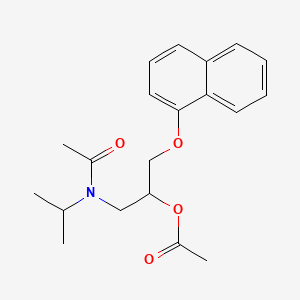
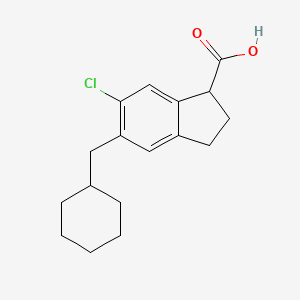
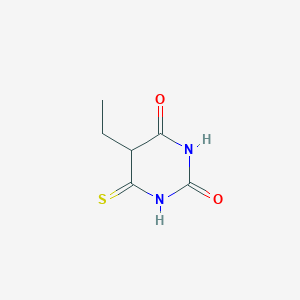

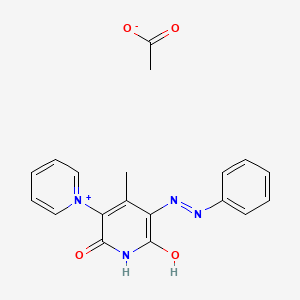

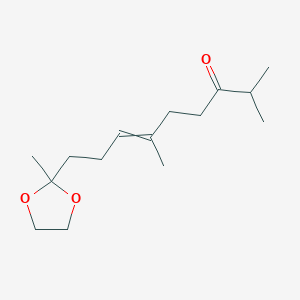
![Diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14479017.png)

